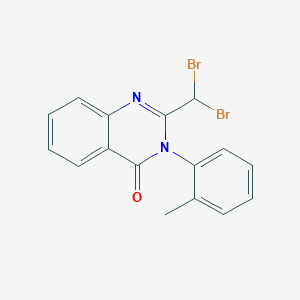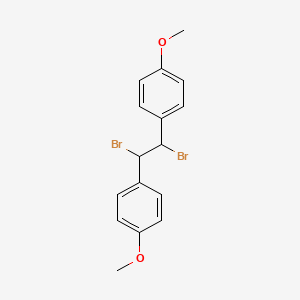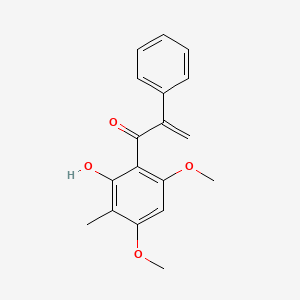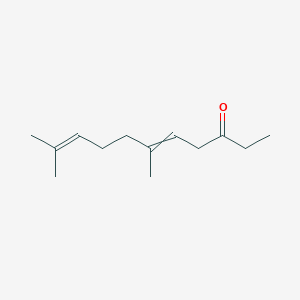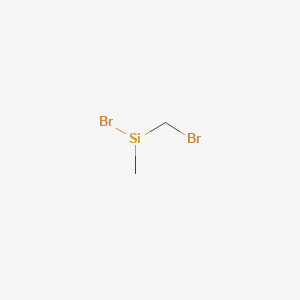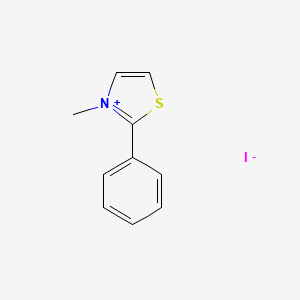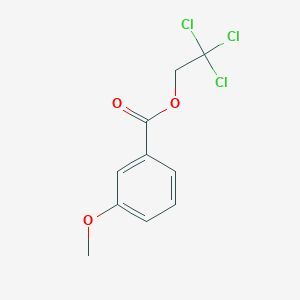![molecular formula C9H8N4O4S2 B14567524 1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole CAS No. 61532-41-0](/img/structure/B14567524.png)
1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazole derivatives.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald synthesis: This involves the reaction of glyoxal with ammonia and formaldehyde.
Amino nitrile synthesis: This involves the reaction of amino nitriles with aldehydes and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and thiophene sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Nitroso derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted imidazoles and thiophenes.
Scientific Research Applications
1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial effects. The thiophene ring and imidazole moiety also contribute to its binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitroimidazole: Similar structure but lacks the thiophene ring.
2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: Contains a hydroxymethyl group instead of the thiophene ring.
Metronidazole: A well-known antimicrobial agent with a similar imidazole core but different substituents
Uniqueness
Its unique structure allows for specific interactions with biological targets, making it a promising candidate for further research and development .
Properties
CAS No. |
61532-41-0 |
|---|---|
Molecular Formula |
C9H8N4O4S2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-methyl-5-nitro-2-[(5-nitrothiophen-2-yl)sulfanylmethyl]imidazole |
InChI |
InChI=1S/C9H8N4O4S2/c1-11-6(10-4-7(11)12(14)15)5-18-9-3-2-8(19-9)13(16)17/h2-4H,5H2,1H3 |
InChI Key |
SSILMTLLSWVCTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CSC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one](/img/structure/B14567443.png)
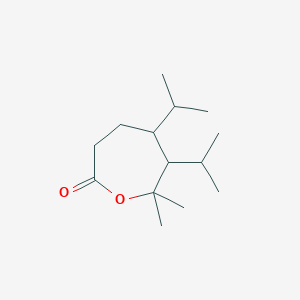
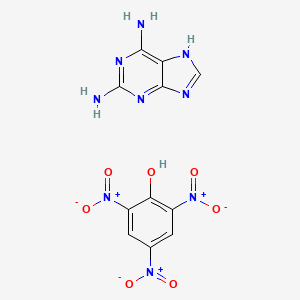
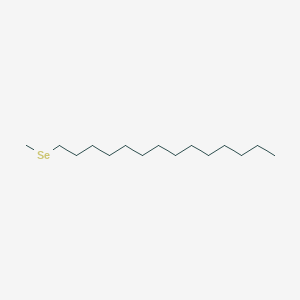
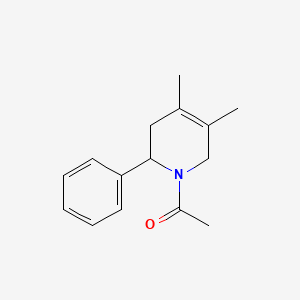
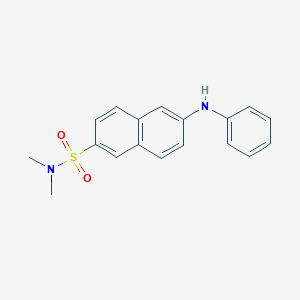
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)
